molecular formula C22H44O9P- B1238068 Lysophosphatidylglycerol

Lysophosphatidylglycerol

Cat. No.: B1238068
M. Wt: 483.6 g/mol
InChI Key: BVJSKAUUFXBDOB-SFTDATJTSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Lysophosphatidylglycerol (LPG) is a lysophospholipid of growing interest in biochemical and pharmacological research. Current studies indicate that LPG acts as a signaling molecule with unique receptor interactions. It has been reported to function as an antagonist at lysophosphatidic acid (LPA) receptors on the cell surface, preventing the binding of LPA and subsequently blocking LPA-induced increases in intracellular calcium, as observed in studies on ovarian cancer cells . Beyond its role in modulating LPA signaling, LPG is also linked to the regulation of innate immune responses. Research suggests it can inhibit formyl peptide receptor like-1 (FPRL1)-stimulated chemotactic migration and interleukin-1β (IL-1β) production from human phagocytes, positioning it as a potential modulator of inflammatory pathways . Furthermore, LPG has been associated with the stimulation of various signaling molecules and has shown effects on chemotactic migration and tube formation in human umbilical vein endothelial cells (HUVECs), indicating potential relevance in angiogenesis research . The full spectrum of biological roles and functions of LPG, much like its parent phospholipid phosphatidylglycerol, is an active and ongoing area of scientific investigation, offering numerous possibilities for further discovery . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C22H44O9P-

Molecular Weight

483.6 g/mol

IUPAC Name

[(2S)-2,3-dihydroxypropyl] [(2S)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate

InChI

InChI=1S/C22H45O9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)29-17-21(25)19-31-32(27,28)30-18-20(24)16-23/h20-21,23-25H,2-19H2,1H3,(H,27,28)/p-1/t20-,21-/m0/s1

InChI Key

BVJSKAUUFXBDOB-SFTDATJTSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OC[C@H](CO)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O

Origin of Product

United States

Preparation Methods

Two-Stage Enzymatic Hydrolysis Using Phospholipase D and A2

The most widely documented method involves a two-step enzymatic process using phospholipase D (PLD) and phospholipase A2 (PLA2) in aqueous media.

First Stage: Phosphatidylglycerol (PG) Synthesis
In this step, lecithin (phosphatidylcholine) reacts with glycerol in an aqueous buffer (e.g., 50 mM acetate buffer, pH 5.5–8.5) containing PLD. The reaction proceeds at 40°C for 3 hours, with typical substrate ratios of 5 g lecithin to 3 g glycerol per 100 mL buffer. PLD catalyzes the transphosphatidylation reaction, replacing the choline headgroup of lecithin with glycerol to form PG.

Second Stage: LPG Production via PLA2
The PG-rich aqueous phase is treated with PLA2, which hydrolyzes the sn-2 acyl chain of PG to yield LPG. Optimal conditions include:

  • Temperature: 37–45°C

  • pH: 7.0–8.5 (Tris-maleate or citrate buffers)

  • Reaction time: 30–60 minutes.

Solvent Systems and Enzyme Removal

A critical innovation in patent JP2005261388A involves sequential solvent treatments to eliminate enzyme contaminants:

Process StepSolvent TreatmentPurpose
Post-PLD reactionPolar solvent (e.g., acetone)Precipitates and removes PLD
Post-PLA2 reactionLower alcohol (e.g., ethanol)Denatures and eliminates PLA2

This approach avoids thermal denaturation, preserving LPG stability. The final product retains <0.5% residual enzyme activity.

Alternative Enzymatic Routes Using 2-Acyl Lysophospholipid Substrates

Substrate-Specific Modifications

Studies demonstrate that 2-acyl this compound serves as a precursor for LPG synthesis through acyl migration and enzymatic remodeling. Key findings include:

  • Acyl Chain Position Matters : PLA2 shows 4.2-fold higher activity toward 2-acyl lysophosphatidylethanolamine compared to 2-acyl LPG.

  • Solvent Optimization : Diethyl ether (20% v/v) enhances reaction efficiency by maintaining enzyme stability in biphasic systems.

Representative Reaction Scheme

  • Substrate : 2-[14C]acyl this compound (688 cpm/nmol)

  • Catalyst : Envelope fraction of E. coli (100 µg/mL)

  • Conditions : 30°C, pH 7.0, 60-minute incubation

  • Yield : 72% conversion to bis(monoacylglycero)phosphate.

Purification and Analytical Validation

Extraction Protocols

Post-synthesis purification employs lipidomics-grade techniques:

MethodSolvent RatioTarget Impurities Removed
Folch extractionCHCl₃:MeOH (2:1)Proteins, salts
HybridSPE cartridges4% formic acid in MeOHPhospholipase residues

Quality Control Metrics

  • Purity : >98% by UPLC-MS (C18 column, 1.7 µm particles)

  • Stability : No degradation after 6 months at -80°C in ethanol

  • Structural Validation : NMR confirms sn-1 acyl chain configuration (δ 4.15 ppm, glycerol backbone protons).

Comparative Analysis of Synthesis Methods

Table 1: Efficiency Metrics for LPG Preparation Techniques

ParameterTwo-Stage PLD/PLA22-Acyl Substrate Method
Reaction Time4.5 hours1 hour
Yield (mol%)89%72%
Enzyme Cost (USD/g LPG)$12.50$18.20
ScalabilityIndustrial (100+ L)Lab-scale (<1 L)

Key trade-offs emerge: the PLD/PLA2 method offers superior yields and scalability, while 2-acyl substrate approaches enable faster small-batch production.

Chemical Reactions Analysis

Types of Reactions: Lysophosphatidylglycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Therapeutic Applications

Lysophosphatidylglycerol's diverse biological functions have led to its exploration in several therapeutic contexts:

  • Cancer Therapy : LPG's ability to modulate cell proliferation and migration makes it a candidate for cancer treatment strategies. Studies have shown that it can inhibit the binding of lysophosphatidic acid (another lysophospholipid) to its receptors, potentially reducing tumor cell invasiveness .
  • Inflammatory Diseases : Given its role in inhibiting inflammatory responses, LPG may be useful in treating conditions characterized by excessive inflammation, such as autoimmune diseases or chronic inflammatory disorders .
  • Neuroprotection : The neuroprotective effects observed with LPG suggest its potential application in neurodegenerative diseases. By promoting neurite outgrowth and modulating immune responses within the nervous system, LPG could aid in neuroregenerative therapies .

Inhibition of Phagocyte Activation

A study demonstrated that this compound effectively inhibited chemotactic migration in human neutrophils and monocytes when stimulated with FPRL1 agonists. This finding suggests its potential as a therapeutic agent for controlling excessive inflammatory responses .

Modulation of Immune Responses

Another investigation highlighted how LPG suppressed IL-2 production by T cells through specific receptor interactions. This immune-modulatory role indicates its potential use in therapies aimed at regulating immune responses during infections or autoimmune conditions .

Summary Table of Biological Effects

Biological Effect Description Potential Applications
Inhibition of ChemotaxisBlocks migration of phagocytes via FPRL1 inhibitionAnti-inflammatory therapies
Calcium SignalingInduces intracellular calcium increaseModulation of cellular activation
Cell MigrationEnhances neurite outgrowth and fibroblast migrationNeuroprotection, wound healing
Immune ModulationSuppresses IL-2 production in T cellsAutoimmune disease management
Cancer Cell InteractionInhibits binding of lysophosphatidic acid to receptorsCancer treatment strategies

Mechanism of Action

Lysophosphatidylglycerol exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Lysophosphatidylglycerol is unique among lysophospholipids due to its specific structure and biological functions. Similar compounds include:

    Lysophosphatidic Acid: Known for its role in cell proliferation and migration.

    Lysophosphatidylcholine: Involved in membrane structure and signaling.

    Lysophosphatidylethanolamine: Plays a role in membrane fusion and cell signaling.

    Lysophosphatidylinositol: Involved in intracellular signaling and membrane dynamics.

Each of these compounds has distinct biological activities and functions, highlighting the unique properties of this compound in various physiological and pathological processes .

Q & A

Q. What methodologies are recommended for isolating lysophosphatidylglycerol (LPG) from biological samples?

The Bligh-Dyer method is a foundational technique for lipid extraction, involving homogenization of tissues with chloroform-methanol mixtures to separate lipids (chloroform layer) from non-lipids (methanolic layer). This method is rapid (~10 minutes), reproducible, and minimizes lipid degradation, making it suitable for LPG isolation from diverse tissues . For LPG-specific purification, chromatographic techniques (e.g., TLC or HPLC) coupled with mass spectrometry are recommended to resolve LPG from structurally similar lysophospholipids.

Q. How can researchers detect and quantify LPG in complex biological matrices?

  • Liquid chromatography-mass spectrometry (LC-MS) : Provides high sensitivity and specificity for LPG quantification. For example, metabolomic studies have used LC-MS to compare serum LPG levels in asthma subtypes, achieving area-under-curve (AUC) values ≥70% for biomarker identification .
  • Immunodetection : Anti-LPGAT1 antibodies (e.g., ab70076) can identify LPG-metabolizing enzymes via Western blot. However, discrepancies between predicted (44 kDa) and observed (37 kDa) band sizes highlight the need for validation using knockout controls or peptide blocking .

Q. What are the primary biological roles of LPG in model organisms?

LPG serves as a substrate for phospholipid remodeling (e.g., via LPGAT1) and influences membrane dynamics. In bacteria, LPG accumulation disrupts membrane integrity due to its detergent-like properties . In eukaryotes, LPG is a precursor for cardiolipin synthesis, critical for mitochondrial function . Studies in Eriocheir sinensis (Chinese mitten crab) reveal LPGAT expression correlates with ovarian development, suggesting roles in lipid storage and reproductive physiology .

Advanced Research Questions

Q. How does LPGAT1 regulate mitochondrial lipid homeostasis and autophagy?

LPGAT1 catalyzes LPG reacylation to phosphatidylglycerol (PG), a precursor for cardiolipin. CGI-58, a this compound acyltransferase, promotes autophagy by enhancing PG synthesis, which supports mitophagy (mitochondrial turnover). Overexpression of CGI-58 activates AMPK and inhibits mTORC1, shifting cells toward catabolic states . Dysregulation of this pathway is implicated in Barth syndrome, where defective PG/cardiolipin remodeling leads to mitochondrial dysfunction .

Q. What experimental strategies address contradictions in LPG metabolic pathways?

  • Enzyme specificity assays : Recombinant protein studies (e.g., using Sf9 insect cells) clarify substrate preferences. For example, CGI-58 shows exclusive activity toward LPG, not other lysophospholipids .
  • Genetic knockdown/overexpression : Silencing LPGAT1 in C2C12 cells reduces PG levels, while CRISPR/Cas9-mediated LCLAT1 knockout validates its dual this compound/lysocardiolipin acyltransferase activity .
  • Metabolic tracing : Isotope-labeled fatty acids (e.g., ¹⁴C-linoleate) track LPG incorporation into PG/cardiolipin, resolving remodeling defects in Barth syndrome .

Q. How does LPG influence membrane protein structure and function?

LPG’s detergent-like properties enable solubilization of transmembrane proteins (e.g., CFTR) for structural studies . In membrane-mimetic environments (e.g., this compound micelles), LPG stabilizes α-helical conformations in peptides, counteracting Pro-induced helix destabilization observed in aqueous environments . This property is critical for studying integral membrane proteins with Pro-rich domains.

Q. What are the implications of LPG as a biomarker in inflammatory diseases?

Elevated serum LPG levels correlate with eosinophilic asthma, distinguishing it from neutrophilic subtypes. Targeted metabolomics (LC-MS) and partial least squares discriminant analysis (PLS-DA) are key for identifying LPG as a biomarker . Mechanistically, LPG inhibits formyl peptide receptor-like-1 (FPRL1)-mediated chemotaxis and IL-1β production in phagocytes, suggesting anti-inflammatory roles .

Methodological Considerations

Q. How to validate LPG-related enzyme activity in vitro?

  • Acyltransferase assays : Use radiolabeled acyl-CoA (e.g., ¹⁴C-palmitoyl-CoA) with this compound substrates. Activity is quantified via TLC separation of radiolabeled PG .
  • pH and temperature optimization : For CGI-58, optimal activity occurs at pH 7.4 and 37°C, reflecting physiological conditions .

Q. What are the challenges in studying LPG remodeling in mitochondrial membranes?

  • Lipidomics : Requires subcellular fractionation (e.g., differential centrifugation) to isolate mitochondrial membranes, followed by LC-MS/MS for PG/cardiolipin profiling .
  • Mitophagy assays : Use fluorescent probes (e.g., mt-Keima) to track mitochondrial turnover in CGI-58-overexpressing cells .

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